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Compound of Interest

Compound Name: 3-Amino-2-hydroxybenzonitrile

Cat. No.: B112898

For researchers, scientists, and drug development professionals, this document provides a
comprehensive overview of the chemical properties, structure, and potential applications of 3-
Amino-2-hydroxybenzonitrile. Due to the limited availability of direct experimental data for
this specific compound, this guide incorporates data from structurally related isomers to offer a
comparative context.

Chemical Properties and Structure

3-Amino-2-hydroxybenzonitrile, with the CAS number 67608-57-5, is an aromatic organic
compound featuring an amino, a hydroxyl, and a nitrile functional group on a benzene ring.[1]
Its molecular formula is C7HsN20, and it has a molecular weight of 134.14 g/mol .[1]

Physicochemical Properties

Specific experimental data for the melting point, boiling point, and solubility of 3-Amino-2-
hydroxybenzonitrile are not readily available in the current literature. However, data for
structurally similar compounds can provide valuable estimations.
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3-Amino-2- 2- 3- 3-
Property hydroxybenzo Hydroxybenzo  Hydroxybenzo  Aminobenzoni
nitrile nitrile (Isomer) nitrile (lIsomer) trile (Isomer)
CAS Number 67608-57-5 611-20-1 873-62-1 2237-30-1
Molecular
C7HsN20 C7HsNO C7HsNO C7HsN2
Formula
Molecular Weight  134.14 g/mol 119.12 g/mol 119.12 g/mol 118.14 g/mol
) ] Data not
Melting Point _ 92-95 °C 78-81 °C 53-56 °C
available
N ] Data not 149 °C at 14 Data not
Boiling Point ) ] 288-289 °C
available mmHg available
- Data not Data not Slightly soluble in  Data not
Solubility i ) .
available available water[2] available

Structural Information

The chemical structure of 3-Amino-2-hydroxybenzonitrile consists of a benzene ring
substituted with a nitrile group at position 1, a hydroxyl group at position 2, and an amino group
at position 3.

Molecular Structure:

Spectroscopic Data (Comparative)

Direct spectroscopic data (*H NMR, 3C NMR, IR, Mass Spectrometry) for 3-Amino-2-
hydroxybenzonitrile is not currently published. Below is a summary of expected spectral
characteristics based on its functional groups and data from analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum of 3-Amino-2-hydroxybenzonitrile is expected to show distinct
signals for the aromatic protons, the amino protons, and the hydroxyl proton. The chemical
shifts of the aromatic protons will be influenced by the electronic effects of the three
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substituents. The amino and hydroxyl proton signals may be broad and their chemical shifts
can be dependent on the solvent and concentration.

3C NMR Spectroscopy

The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon
attached to the nitrile group will appear at a characteristic downfield shift. The carbons bonded
to the hydroxyl and amino groups will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Amino-2-hydroxybenzonitrile should exhibit characteristic absorption
bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, the C=N
stretch of the nitrile group, and C=C stretching vibrations of the aromatic ring.

Mass Spectrometry

The mass spectrum of 3-Amino-2-hydroxybenzonitrile is expected to show a molecular ion
peak (M*) corresponding to its molecular weight of 134.14. Fragmentation patterns would likely
involve the loss of small molecules such as HCN, CO, and NHs.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-Amino-2-hydroxybenzonitrile
is not readily available. However, a plausible synthetic route could be adapted from the
synthesis of its isomer, 4-amino-3-hydroxybenzonitrile.[3] This would likely involve the
introduction of the amino, hydroxyl, and nitrile groups onto a benzene ring through a series of
reactions such as nitration, reduction, and cyanation.

Hypothetical Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis and characterization of
3-Amino-2-hydroxybenzonitrile.
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Caption: A potential workflow for the synthesis and characterization of 3-Amino-2-
hydroxybenzonitrile.

Biological Activity and Potential Applications

While extensive biological data for 3-Amino-2-hydroxybenzonitrile is scarce, one source
suggests its potential utility in the preparation of benzo[d]oxazole derivatives as PD-1/PD-L1
inhibitors.[4] The PD-1/PD-L1 pathway is a critical immune checkpoint that is often exploited by
cancer cells to evade the immune system.[5][6][7][8][9] Small molecule inhibitors of this
pathway are of significant interest in oncology drug development.[5][6][7][8][9]

PD-1/PD-L1 Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of PD-1/PD-L1 checkpoint inhibition.
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Caption: Simplified signaling pathway of PD-1/PD-L1 inhibition.

Further research is required to synthesize and evaluate derivatives of 3-Amino-2-
hydroxybenzonitrile to confirm their potential as PD-1/PD-L1 inhibitors and to elucidate their
precise mechanism of action.

Safety and Handling

Detailed safety information for 3-Amino-2-hydroxybenzonitrile is not available. As with any
chemical, it should be handled with care in a well-ventilated area, and appropriate personal
protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b112898?utm_src=pdf-body-img
https://www.benchchem.com/product/b112898?utm_src=pdf-body
https://www.benchchem.com/product/b112898?utm_src=pdf-body
https://www.benchchem.com/product/b112898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

safety protocols, it is recommended to consult the Safety Data Sheet (SDS) from a commercial
supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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